4-Hexyloxybenzyl Chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H19ClO |
|---|---|
Molecular Weight |
226.74 g/mol |
IUPAC Name |
1-(chloromethyl)-4-hexoxybenzene |
InChI |
InChI=1S/C13H19ClO/c1-2-3-4-5-10-15-13-8-6-12(11-14)7-9-13/h6-9H,2-5,10-11H2,1H3 |
InChI Key |
QCACRKSNZSVDIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Hexyloxybenzyl Chloride
Established Synthetic Pathways and Chemical Transformations
Traditional routes to 4-Hexyloxybenzyl Chloride are founded on fundamental organic reactions, including alkylation, conversion from aldehyde precursors, and direct chlorination of benzylic hydrocarbons.
Alkylation Reactions Utilizing Benzyl (B1604629) Halides and Phenols
A primary and widely utilized method for the synthesis of this compound and its analogs is through the Williamson ether synthesis. wikipedia.orgyoutube.com This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of this compound synthesis, two main variations of this approach are feasible.
The first variation involves the O-alkylation of a phenol. Specifically, 4-hydroxybenzyl chloride can be reacted with a hexyl halide, such as 1-bromohexane, in the presence of a base. The base deprotonates the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile, attacking the primary carbon of the hexyl halide to form the hexyloxy ether linkage. It is important to note that the benzylic chloride functionality is also reactive, and careful control of reaction conditions is necessary to favor the desired O-alkylation over side reactions.
Alternatively, the synthesis can commence with the alkylation of a phenol to first form the ether, followed by the introduction of the chloromethyl group. For instance, 4-hexyloxyphenol can be prepared by reacting hydroquinone with 1-bromohexane. The resulting 4-hexyloxyphenol can then be subjected to a chloromethylation reaction to yield the final product.
The choice of base and solvent is critical in the Williamson ether synthesis to maximize the yield of the desired ether and minimize side reactions such as elimination. jk-sci.com Common bases include sodium hydride, potassium carbonate, and sodium hydroxide, while polar apathetic solvents like DMF or DMSO are often employed. jk-sci.com
A summary of representative reactants for this pathway is presented in the table below.
| Nucleophile Precursor | Electrophile | Product |
| 4-Hydroxybenzyl chloride | 1-Bromohexane | This compound |
| 4-Hexyloxyphenol | Chloromethylating agent | This compound |
Conversion from 4-Hexyloxybenzaldehyde Precursors
Another established route to this compound involves a two-step conversion from the corresponding benzaldehyde. This pathway first requires the reduction of the aldehyde functionality to a primary alcohol, followed by the conversion of the alcohol to the benzyl chloride.
The initial step is the reduction of 4-Hexyloxybenzaldehyde to 4-hexyloxybenzyl alcohol. This transformation can be readily achieved using a variety of reducing agents. A common and effective method for the reduction of aromatic aldehydes is the use of sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol. This method is generally high-yielding and proceeds under mild conditions.
The subsequent step is the conversion of the resulting 4-hexyloxybenzyl alcohol to this compound. A widely used and efficient reagent for this transformation is thionyl chloride (SOCl₂). askfilo.comyoutube.comlibretexts.org The reaction of a benzylic alcohol with thionyl chloride typically proceeds readily, often at room temperature or with gentle heating, to afford the corresponding benzyl chloride in high yield. chemicalbook.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired product. libretexts.org The reaction is often carried out in the presence of a base like pyridine to neutralize the HCl generated. youtube.com
A general scheme for this conversion is outlined below:
| Starting Material | Intermediate | Final Product |
| 4-Hexyloxybenzaldehyde | 4-Hexyloxybenzyl alcohol | This compound |
Chlorination Protocols for Benzylic Hydrocarbons
Direct chlorination of the benzylic position of a suitable hydrocarbon precursor provides a more direct route to this compound. This approach avoids the need for pre-functionalized starting materials like aldehydes or phenols with a chloromethyl group. The key starting material for this pathway is 4-hexyloxytoluene.
The benzylic C-H bonds of 4-hexyloxytoluene are susceptible to radical chlorination. A common reagent for this purpose is N-chlorosuccinimide (NCS), which serves as a source of chlorine radicals. researchgate.netdntb.gov.ua The reaction is typically initiated by either UV light (photolysis) or a radical initiator such as azobisisobutyronitrile (AIBN). patsnap.com The selectivity for monochlorination at the benzylic position can be controlled by careful adjustment of the reaction conditions, including the stoichiometry of the reagents and the reaction time. Visible-light-induced catalytic selective halogenation has also emerged as a milder and more efficient method. mdpi.compreprints.org
This method offers the advantage of a more atom-economical synthesis, as it directly functionalizes a C-H bond. However, controlling the degree of chlorination to prevent the formation of dichlorinated and trichlorinated byproducts can be a challenge.
Modified and Improved Synthetic Approaches
To enhance the efficiency and practicality of synthesizing this compound, researchers have explored expedited techniques and more streamlined multi-step sequences.
Expedited Synthesis Techniques
The conversion of 4-hexyloxybenzyl alcohol to this compound using thionyl chloride can be considered an expedited synthesis technique due to its typically rapid reaction times and high yields. chemicalbook.com This reaction often proceeds to completion within a few hours at room temperature or with gentle heating, making it a time-efficient method for accessing the target compound. The straightforward work-up procedure, which often involves simple removal of the volatile byproducts and solvent, further contributes to the expediency of this method.
One-Pot and Multistep Synthetic Sequences
The synthesis of this compound is often a key step within a larger multistep sequence for the preparation of more complex molecules, such as liquid crystals. mdpi.combeilstein-journals.orgresearchgate.net For example, the synthesis of certain liquid crystalline compounds involves the initial preparation of 4-hexyloxyphenol, followed by its reaction with a suitable reagent to introduce the chloromethyl functionality, all as part of a longer synthetic route.
While a dedicated one-pot synthesis for this compound from basic starting materials is not extensively documented, the principles of the individual synthetic steps lend themselves to the design of such a process. For instance, a one-pot procedure could be envisioned where 4-hydroxybenzaldehyde is first reduced to 4-hydroxybenzyl alcohol, and then, without isolation of the intermediate, a chlorinating agent like thionyl chloride is added to the reaction mixture to form 4-hydroxybenzyl chloride. This would then be followed by in-situ alkylation with a hexyl halide to yield the final product. Such a one-pot approach would offer advantages in terms of reduced reaction time, solvent usage, and purification steps.
Green Chemistry and Sustainable Synthetic Routes for this compound Production
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical compounds to minimize environmental impact. For the production of this compound, several sustainable approaches can be considered, focusing on the use of less hazardous reagents, renewable solvents, and catalytic methods.
One avenue for a greener synthesis is the use of more environmentally benign chlorinating agents. For example, the combination of N-chlorosuccinimide (NCS) as a chlorine source with a photocatalyst under visible light irradiation presents a mild and scalable method for benzylic C-H bond chlorination. organic-chemistry.org This approach avoids the use of harsh and corrosive reagents.
The choice of solvent is another critical aspect of green synthesis. Replacing traditional volatile organic compounds (VOCs) with greener alternatives can significantly reduce the environmental footprint of the synthesis. For reactions involving benzyl alcohols, propylene carbonate has been explored as a green and recyclable solvent, often in conjunction with iron(II/III) chloride catalysts for etherification reactions, a principle that can be adapted for chlorination. acs.org
Furthermore, the development of catalytic methods is a cornerstone of green chemistry. The use of substoichiometric amounts of thiourea additives can mediate the halogenation of alcohols under mild conditions. organic-chemistry.org Another approach involves the use of Lewis acids like aluminum chloride (AlCl₃) which can act as efficient and low-cost catalysts for the chlorination of benzylic alcohols, with the potential for catalyst recycling. scirp.org
Below is a table summarizing potential green synthetic approaches for this compound:
| Green Chemistry Approach | Reagents/Catalysts | Solvent | Advantages |
| Photocatalytic Chlorination | N-chlorosuccinimide, Acr⁺-Mes photocatalyst | Acetonitrile (B52724) | Mild conditions, visible light as energy source, scalable. |
| Catalytic Chlorination | 2,4,6-trichloro-1,3,5-triazine, DMSO | Anhydrous DMSO | Rapid, highly selective, neutral conditions. organic-chemistry.orgorganic-chemistry.org |
| Lewis Acid Catalysis | Aluminum chloride (AlCl₃) | 1,4-Dioxane | Low cost, commercially available catalyst, easy product isolation. scirp.org |
| Green Solvent System | Iron(III) chloride hexahydrate | Propylene Carbonate | Eco-friendly and recyclable solvent. acs.org |
Isolation and Purification Techniques in Laboratory Synthesis
The isolation and purification of this compound from the reaction mixture are crucial steps to obtain a product of high purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities present.
Following the completion of the synthesis, a typical workup procedure involves quenching the reaction, often with water or a mild base, followed by extraction of the crude product into an organic solvent. The organic layer is then washed to remove any remaining reagents or byproducts. For instance, washing with an aqueous solution of sodium bicarbonate is a common step to neutralize any residual acid. sciencemadness.org
Drying of the organic extract is necessary to remove dissolved water. Common drying agents include anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂). sciencemadness.orglookchem.com After drying, the solvent is removed, typically by rotary evaporation, to yield the crude this compound.
Further purification is often required to remove any unreacted starting materials or side products. Several techniques can be employed:
Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid benzyl chlorides. lookchem.comprepchem.com This technique separates compounds based on their boiling points. Care must be taken to avoid high temperatures, as benzyl chlorides can be prone to polymerization, especially in the presence of acidic impurities. sciencemadness.org
Column Chromatography: For smaller scale laboratory preparations or for removing impurities with similar boiling points, column chromatography is a highly effective purification method. A stationary phase such as silica gel is used with a suitable eluent system, typically a mixture of non-polar and polar solvents like hexane and ethyl acetate, to separate the desired product from impurities.
High-Performance Liquid Chromatography (HPLC): For analytical purposes and for the isolation of very pure samples, High-Performance Liquid Chromatography (HPLC) can be utilized. Reversed-phase columns, such as C18, are often employed with a mobile phase consisting of a mixture of acetonitrile and water or an aqueous buffer. oup.comsielc.comresearchgate.netjocpr.com
The purity of the final product can be assessed by various analytical techniques, including Gas Chromatography (GC), HPLC, and Nuclear Magnetic Resonance (NMR) spectroscopy. lookchem.comrestek.com
Below is a table summarizing common purification techniques for benzyl chlorides:
| Purification Technique | Description | Key Considerations |
| Aqueous Workup | Washing the crude product with water and/or a basic solution (e.g., NaHCO₃). sciencemadness.org | Effectively removes water-soluble impurities and residual acids. |
| Drying | Treatment of the organic solution with a drying agent (e.g., MgSO₄, CaCl₂). sciencemadness.orglookchem.com | Essential to remove water before distillation to prevent hydrolysis and side reactions. |
| Distillation | Separation based on boiling point differences, often under reduced pressure. lookchem.comprepchem.com | Risk of polymerization at high temperatures or in the presence of acid. sciencemadness.org |
| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Suitable for removing non-volatile impurities and for small-scale purification. |
| HPLC | High-resolution separation for analytical or preparative purposes. oup.comsielc.comresearchgate.netjocpr.com | Can achieve very high purity but may be less practical for large quantities. |
Reactivity and Reaction Pathways of 4 Hexyloxybenzyl Chloride
Nucleophilic Substitution Reactions
Nucleophilic substitution is the primary mode of reaction for 4-hexyloxybenzyl chloride. The benzylic carbon is electrophilic and readily attacked by various nucleophiles. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism. The formation of a stabilized benzylic cation suggests a propensity for an S(_N)1 pathway, especially with weaker nucleophiles. stackexchange.com
This compound reacts with primary and secondary amines in a nucleophilic substitution reaction to yield the corresponding N-substituted benzylamines. This reaction is a standard method for the N-alkylation of amines. organic-chemistry.org The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the benzylic carbon and displacing the chloride ion. libretexts.orgpearson.com
With tertiary amines, the reaction proceeds further to form quaternary ammonium salts. wikipedia.org This process, known as quaternization, is widely used in the synthesis of various compounds, including phase-transfer catalysts, surfactants, and biocides. wikipedia.orgmdpi.com The reaction of this compound with a tertiary amine, such as a long-chain alkyldimethylamine, would result in a benzalkonium chloride-type quaternary ammonium salt. wikipedia.orgnih.gov The presence of water has been shown to significantly accelerate the rate of quaternization of benzyl (B1604629) halides. google.comgoogleapis.com
| Reactant Type | Product | General Reaction |
| Primary Amine (R-NH₂) | N-(4-Hexyloxybenzyl)amine | C₆H₅(OC₆H₁₃)CH₂Cl + R-NH₂ → C₆H₅(OC₆H₁₃)CH₂-NH-R + HCl |
| Secondary Amine (R₂-NH) | N,N-Disubstituted-(4-Hexyloxybenzyl)amine | C₆H₅(OC₆H₁₃)CH₂Cl + R₂-NH → C₆H₅(OC₆H₁₃)CH₂-NR₂ + HCl |
| Tertiary Amine (R₃-N) | (4-Hexyloxybenzyl)trialkylammonium chloride | C₆H₅(OC₆H₁₃)CH₂Cl + R₃-N → [C₆H₅(OC₆H₁₃)CH₂-NR₃]⁺Cl⁻ |
Ether Formation: this compound is an excellent reagent for the preparation of benzyl ethers through the Williamson ether synthesis. organic-chemistry.org In this reaction, an alcohol is first deprotonated by a strong base (like sodium hydride) to form a more nucleophilic alkoxide ion. This alkoxide then attacks the benzylic carbon of this compound, displacing the chloride and forming an ether linkage. This method is widely used for installing the benzyl protecting group onto alcohols under basic conditions. organic-chemistry.org
Ester Formation: Esters can be formed from this compound by reacting it with a carboxylate salt. The carboxylate anion acts as a nucleophile, attacking the electrophilic benzylic carbon to form the corresponding benzyl ester. researchgate.net Alternatively, in a process known as the Fischer esterification, a carboxylic acid reacts with an alcohol under acidic catalysis. youtube.commasterorganicchemistry.com While this typically involves an alcohol reacting with a carboxylic acid, benzyl esters can be synthesized by reacting the carboxylic acid with benzyl alcohol, which can be derived from this compound. A more direct route involves using a reagent like 2-benzyloxy-1-methylpyridinium triflate, which acts as a benzyl transfer agent under neutral conditions. beilstein-journals.org
| Reaction Type | Nucleophile | Product |
| Ether Synthesis (Williamson) | Alkoxide (R-O⁻) | 4-Hexyloxybenzyl ether |
| Ester Synthesis | Carboxylate (R-COO⁻) | 4-Hexyloxybenzyl ester |
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. youtube.comtcichemicals.comfishersci.fr While aryl and vinyl halides are the most common substrates, the reaction has been extended to include benzyl halides like this compound.
In this context, this compound can be coupled with an arylboronic acid or its trifluoroborate salt to synthesize diarylmethane derivatives. nih.gov The reaction generally proceeds under basic conditions with a palladium catalyst, such as one supported by N-heterocyclic carbene (NHC) ligands, which have shown high activity for the coupling of benzyl chlorides. researchgate.net The electron-donating hexyloxy group can facilitate the initial oxidative addition step of the palladium catalyst to the C-Cl bond.
| Coupling Partner | Catalyst System | Product Type |
| Arylboronic Acid (Ar-B(OH)₂) | Pd(0) catalyst + Base | Diaryl Methane |
| Potassium Aryltrifluoroborate (Ar-BF₃K) | PdCl₂(dppf)·CH₂Cl₂ + Base | Diaryl Methane |
Polymerization Initiators and Monomers
Benzyl chloride and its derivatives can play significant roles in polymer chemistry, acting as initiators or being incorporated into monomer structures.
In free-radical polymerization, an initiator is required to generate radical species that start the polymerization chain reaction. tcichemicals.comhacettepe.edu.tryoutube.com While compounds like benzoyl peroxide or AIBN are common thermal initiators, benzyl chloride derivatives can also function in certain polymerization systems, particularly in controlled or living radical polymerizations like Atom Transfer Radical Polymerization (ATRP). In ATRP, an alkyl halide is used as an initiator in conjunction with a transition metal complex (often copper-based) to reversibly generate radicals, allowing for the synthesis of polymers with controlled molecular weights and narrow distributions. The C-Cl bond in this compound can be homolytically cleaved under appropriate conditions to initiate such polymerizations.
Cyclocopolymerization is a method where a monomer containing two polymerizable units undergoes an intramolecular cyclization step during the polymerization process, leading to the incorporation of cyclic units into the polymer backbone. While specific studies on the cyclocopolymerization of this compound itself are not prominent, related structures are used. For instance, monomers can be synthesized from benzyl chloride derivatives that contain a polymerizable group, such as a vinyl or allyl moiety. Radical ring-opening copolymerization of novel cyclic monomers is a strategy used to introduce cleavable functional groups into the backbone of vinyl-based polymers. nih.gov This allows for the creation of degradable polymers. The synthesis of these specialized cyclic monomers can involve reactions with diols or dithiols, where a benzyl-containing structure could be incorporated.
Functionalization of Polymer Backbones
The benzyl chloride group is a versatile functional handle for the post-polymerization modification of polymer backbones. This chemical modification, sometimes referred to as polymer backbone editing, can transform the function and properties of a polymer. nih.gov While research may not extensively detail this compound specifically, the reactivity of the analogous vinylbenzyl chloride monomer and its subsequent polymers provides a clear model for its potential applications.
Polymers containing benzyl chloride moieties, such as poly(vinylbenzyl chloride), can be readily functionalized through nucleophilic substitution reactions at the benzylic carbon. This allows for the introduction of a wide array of functional groups onto the polymer chain. For instance, quaternization reactions with tertiary amines can be used to synthesize anion exchange membranes. daneshyari.com Similarly, other nucleophiles can be grafted onto the polymer backbone, enabling the tuning of properties like solubility, thermal stability, and chemical resistance.
The presence of the hexyloxy group in this compound introduces additional properties. The long alkyl chain can enhance solubility in nonpolar organic solvents and introduce liquid crystalline properties to the resulting functionalized polymers. The general strategy involves the initial polymerization of a monomer containing the 4-hexyloxybenzyl moiety, followed by chemical modification of the pendant benzyl chloride groups.
| Polymer Type | Functionalizing Reagent | Reaction Type | Resulting Functionality | Potential Application |
|---|---|---|---|---|
| Poly(vinylbenzyl chloride) analogue | Tertiary Amine (e.g., Trimethylamine) | Quaternization (Nucleophilic Substitution) | Quaternary Ammonium Salt | Anion Exchange Membranes daneshyari.com |
| Styrenic copolymer with this compound units | Sodium Azide | Nucleophilic Substitution | Azide Group | Precursor for "Click" Chemistry |
| Polyolefin with grafted this compound | Thiols | Nucleophilic Substitution | Thioether Linkage | Modified Surface Properties |
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a positively charged intermediate known as a Wheland intermediate or arenium ion. wikipedia.orglumenlearning.com The reactivity and orientation of substitution on the benzene (B151609) ring of this compound are dictated by the two existing substituents: the hexyloxy group (-OC₆H₁₃) and the chloromethyl group (-CH₂Cl).
Effect of Substituents : The hexyloxy group is an alkoxy group, which is a powerful activating group and an ortho, para-director. It activates the ring towards electrophilic attack by donating electron density through resonance. Conversely, the chloromethyl group is weakly deactivating due to the inductive effect of the electronegative chlorine atom.
Regioselectivity : The activating, ortho, para-directing hexyloxy group dominates the directing effects. Therefore, incoming electrophiles will be directed primarily to the positions ortho to the hexyloxy group (positions 3 and 5), as the para position is already occupied by the chloromethyl group.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org These reactions typically require a catalyst, such as a strong Brønsted or Lewis acid, to generate a potent electrophile capable of attacking the aromatic ring. lumenlearning.com
| Reaction | Reagents and Catalyst | Electrophile | Major Product(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 4-Chloromethyl-2-nitro-1-hexyloxybenzene |
| Bromination | Br₂, FeBr₃ | Br⁺ | 2-Bromo-4-chloromethyl-1-hexyloxybenzene |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 5-Chloromethyl-2-hexyloxybenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RC=O⁺ (Acylium ion) | 1-(5-Chloromethyl-2-hexyloxyphenyl)ethan-1-one (for R=CH₃) |
Mechanistic Investigations of this compound Transformations
Mechanistic investigations into the transformations of this compound primarily focus on nucleophilic substitution reactions at the benzylic carbon. The compound can react via either an SN1 or SN2 mechanism, depending on the reaction conditions (solvent, nucleophile, temperature).
SN1 Pathway : This pathway involves the formation of a resonance-stabilized benzylic carbocation as the rate-determining step. The stability of this intermediate is enhanced by the electron-donating hexyloxy group. SN1 reactions are favored by polar, protic solvents and weak nucleophiles. Kinetic studies of such reactions would show a first-order rate law, where the rate depends only on the concentration of the benzyl chloride derivative.
SN2 Pathway : This pathway involves a backside attack by a nucleophile in a single, concerted step. It is favored by strong nucleophiles and polar, aprotic solvents. Kinetic studies would reveal a second-order rate law, with the rate being dependent on the concentrations of both the benzyl chloride and the nucleophile.
Kinetic studies on the solvolysis of benzyl chloride in various solvent mixtures provide a model for the behavior of this compound. researchgate.netresearchgate.net By measuring rate constants at different temperatures, thermodynamic activation parameters such as enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be determined, offering deeper insight into the transition state of the reaction.
| Solvent System (t-BuOH-Water) | Temperature (°C) | Rate Constant, k (s⁻¹) | Mechanism Indication |
|---|---|---|---|
| Aqueous t-Butyl Alcohol | 50.25 | Data varies with solvent polarity | SN1 character increases with water content researchgate.net |
| Water | 25.0 | 1.5 x 10⁻⁴ (approx.) | Primarily SN1 |
Catalysis plays a crucial role in many transformations involving this compound.
Electrophilic Aromatic Substitution : As previously mentioned, Lewis acids (e.g., AlCl₃, FeBr₃) or strong Brønsted acids (e.g., H₂SO₄) are indispensable for activating the electrophile. lumenlearning.commasterorganicchemistry.com The catalyst polarizes or fully cleaves a bond in the electrophilic reagent, making it reactive enough to overcome the aromatic stability of the benzene ring.
Nucleophilic Substitution : While strong nucleophiles can react with this compound directly, certain reactions can be catalyzed. For example, phase-transfer catalysts are often used in reactions involving an organic-insoluble nucleophile (like NaOH or KCN) and an organic substrate, facilitating the transport of the nucleophile into the organic phase where the reaction occurs.
Radical Reactions : Modern synthetic methods may employ photocatalysis to generate a benzyl radical from the benzyl chloride. This can be achieved through single-electron reduction, a process that can be facilitated by cooperative catalysis where an initial nucleophilic substitution creates an intermediate that is more easily reduced. researchgate.net
The choice of catalyst is critical as it can influence not only the reaction rate but also the selectivity and yield of the desired product. Nanosized catalysts immobilized in matrices are also being explored for the transformation of chloro-organic compounds, offering advantages like reusability. nih.gov
While this compound itself is an achiral molecule, its reactions can lead to the formation of a chiral center at the benzylic carbon. The stereochemical outcome of such a reaction is a powerful diagnostic tool for determining the reaction mechanism.
The benzylic carbon in this compound is prochiral. If a nucleophile attacks this carbon and the resulting product has four different substituents attached to it, a new stereocenter is created.
SN1 Mechanism : If the reaction proceeds via an SN1 mechanism, the intermediate is a planar, sp²-hybridized carbocation. The incoming nucleophile can attack this planar intermediate from either face with equal probability. This results in a racemic mixture of the two possible enantiomers, meaning there is no net optical activity in the product.
SN2 Mechanism : If the reaction follows an SN2 pathway, the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion). This leads to an inversion of the stereochemical configuration at the carbon center, a process known as a Walden inversion. If the starting material were chiral, this would result in a product with the opposite configuration.
Therefore, by analyzing the stereochemistry of the products formed from a reaction of this compound that creates a chiral center, one can deduce the predominant mechanistic pathway.
Compound Index
| Compound Name |
|---|
| This compound |
| Poly(vinylbenzyl chloride) |
| Trimethylamine |
| Sodium Azide |
| 4-Chloromethyl-2-nitro-1-hexyloxybenzene |
| 2-Bromo-4-chloromethyl-1-hexyloxybenzene |
| 5-Chloromethyl-2-hexyloxybenzenesulfonic acid |
| 1-(5-Chloromethyl-2-hexyloxyphenyl)ethan-1-one |
| Benzyl Chloride |
| t-Butyl Alcohol |
| Aluminum Trichloride (AlCl₃) |
| Iron(III) Bromide (FeBr₃) |
| Nitric Acid (HNO₃) |
| Sulfuric Acid (H₂SO₄) |
| Bromine (Br₂) |
| Sulfur Trioxide (SO₃) |
Derivatization and Functionalization Strategies
Synthesis of Advanced Intermediates and Building Blocks
The unique combination of a reactive benzyl (B1604629) chloride moiety and a hydrophobic hexyloxy chain makes 4-hexyloxybenzyl chloride a valuable building block for a range of specialized chemical structures.
In the field of liquid crystal chemistry, molecules with a rod-like (calamitic) shape are known to exhibit mesomorphic properties. The synthesis of such materials often involves the strategic assembly of rigid core structures and flexible terminal chains. The 4-hexyloxybenzyl group can be introduced as a terminal moiety to impart desired liquid crystalline behaviors.
One common approach is the Williamson ether synthesis, where a precursor molecule containing a phenolic hydroxyl group is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace the chloride from this compound. This reaction forms a stable ether linkage and attaches the hexyloxybenzyl tail to the liquid crystal core. This method is particularly useful for creating asymmetrical ethers. wikipedia.org
Another significant strategy involves the synthesis of Schiff base liquid crystals. In this method, this compound can be converted to 4-hexyloxybenzaldehyde. This aldehyde can then be condensed with a suitable aromatic amine to form an azomethine (-CH=N-) linkage, a common structural element in calamitic liquid crystals. researchgate.netresearchgate.netenvironmentaljournals.org The terminal hexyloxy group in these structures influences the molecular polarizability and intermolecular interactions, which in turn affects the type and stability of the mesophases, such as nematic and smectic phases. researchgate.netkoyauniversity.org The length of the alkoxy chain is a critical factor in determining the mesomorphic properties of the final compound. mdpi.commdpi.com
| Precursor Type | Synthetic Strategy | Resulting Linkage | Key Feature of 4-Hexyloxybenzyl Moiety |
| Phenolic Core | Williamson Ether Synthesis | Ether (-O-) | Provides a flexible, hydrophobic terminal chain |
| Amino Core | Formation of Aldehyde followed by Schiff Base Condensation | Imine (-CH=N-) | Contributes to the overall molecular length and linearity |
Phthalocyanines are large, aromatic macrocycles that have applications as dyes, pigments, and in photodynamic therapy. Their properties can be fine-tuned by introducing substituents on their periphery. The attachment of long alkyl or alkoxy groups, such as the hexyloxybenzyl group, can enhance their solubility in organic solvents and prevent aggregation, which is often a problem with these large, planar molecules. rsc.orgnih.gov
A common synthetic route to peripherally functionalized phthalocyanines involves the cyclotetramerization of substituted phthalonitriles. pleiades.online To incorporate the 4-hexyloxybenzyl group, a phthalonitrile (B49051) precursor bearing a nucleophilic site, such as a hydroxyl group, can be reacted with this compound. The resulting substituted phthalonitrile can then be used in the tetramerization reaction to produce a phthalocyanine (B1677752) with eight hexyloxybenzyl groups on its periphery. The bulky nature of these substituents can also influence the packing of the phthalocyanine molecules in the solid state, potentially leading to desirable liquid crystalline properties. rsc.org
| Phthalocyanine Precursor | Functionalization Reaction | Purpose of Functionalization |
| Hydroxy-substituted phthalonitrile | Williamson Ether Synthesis | Improve solubility, prevent aggregation, induce mesomorphism |
Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities. The functionalization of the benzimidazole (B57391) core is a key strategy in medicinal chemistry. N-alkylation of the benzimidazole ring is a common method to introduce various substituents. nih.gov
The nitrogen atom of the imidazole (B134444) ring in benzimidazole can act as a nucleophile and react with this compound in the presence of a base. This reaction results in the formation of an N-(4-hexyloxybenzyl)benzimidazole derivative. nih.govresearchgate.net The introduction of the hexyloxybenzyl group can modify the lipophilicity of the molecule, which can in turn affect its pharmacokinetic properties.
| Reaction Type | Substrate | Product |
| N-Alkylation | Benzimidazole | N-(4-Hexyloxybenzyl)benzimidazole |
1,3,4-Thiadiazoles are another class of heterocyclic compounds that are of significant interest in medicinal and materials chemistry. ijraset.comsbq.org.br One of the versatile precursors for the synthesis of functionalized thiadiazoles is 2-amino-5-mercapto-1,3,4-thiadiazole. The thiol group in this molecule is nucleophilic and can be readily alkylated. connectjournals.com
The reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with this compound in the presence of a base would lead to the formation of a 2-amino-5-(4-hexyloxybenzylthio)-1,3,4-thiadiazole. nih.gov This S-alkylation is a common strategy for the derivatization of mercapto-substituted heterocycles. sci-hub.st The resulting compound combines the structural features of the thiadiazole ring with the hydrophobic hexyloxybenzyl group.
| Precursor | Reaction Type | Resulting Derivative |
| 2-Amino-5-mercapto-1,3,4-thiadiazole | S-Alkylation | 2-Amino-5-(4-hexyloxybenzylthio)-1,3,4-thiadiazole |
Thiophene (B33073) and its derivatives are important building blocks in the synthesis of pharmaceuticals and materials. vdoc.pub The alkylation of thiophene rings can be achieved under various conditions, including Friedel-Crafts type reactions. google.com For thiophene sulphonamides, the nitrogen atom of the sulphonamide group can also potentially be alkylated, although this is generally less facile than the alkylation of amines or thiols. The synthesis of N-alkylated sulphonamides is typically achieved by reacting a sulphonyl chloride with an amine. wikipedia.org
A plausible, though less direct, route to incorporate the 4-hexyloxybenzyl group would be to first synthesize N-(4-hexyloxybenzyl)amine and then react it with a thiophenesulphonyl chloride. Alternatively, direct N-alkylation of a thiophene sulphonamide with this compound could be attempted, likely requiring strong basic conditions.
Introduction of Hydrophobic and Amphiphilic Moieties
The hexyloxy group in this compound provides a significant hydrophobic character. This feature can be exploited to modify the properties of various molecules and materials.
Amphiphilic molecules contain both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. This dual nature allows them to self-assemble in aqueous environments into structures like micelles or vesicles, which is a property utilized in drug delivery and other applications. rsc.org
This compound can be used to introduce a hydrophobic block to a hydrophilic molecule or polymer. For example, by reacting it with a hydrophilic polymer that has nucleophilic side chains (e.g., hydroxyl or amino groups), an amphiphilic block copolymer can be synthesized. elsevierpure.comrsc.org The hydrophobic 4-hexyloxybenzyl groups would then form the core of micelles in an aqueous solution, while the hydrophilic polymer backbone would form the corona. The length of the alkyl chain in the alkoxybenzyl group is a key parameter that influences the resulting hydrophobic interactions. mdpi.com
| Molecule/Polymer Type | Functionalization Strategy | Resulting Property |
| Hydrophilic Polymer | Grafting with this compound | Amphiphilicity, self-assembly |
| Small Hydrophilic Molecule | Alkylation with this compound | Amphiphilicity |
Application in Protecting Group Chemistry in Organic Synthesis
The 4-hexyloxybenzyl (HOB) group is a valuable tool in multistep organic synthesis, serving as a protective group for hydroxyl functionalities. It belongs to the class of p-alkoxybenzyl ethers, which are distinguished from simple benzyl (Bn) ethers by their unique deprotection pathways. The presence of the electron-donating hexyloxy group in the para position of the benzene (B151609) ring significantly influences the ether's stability and reactivity, enabling its selective removal under specific oxidative conditions. This property allows for an orthogonal protecting group strategy, which is crucial in the synthesis of complex molecules with multiple reactive sites. libretexts.orgwikipedia.orgspringernature.com
The primary role of the 4-hexyloxybenzyl group is to mask the acidic proton and nucleophilicity of alcohols, preventing them from participating in unwanted side reactions. uwindsor.ca Like other benzyl-type protecting groups, the HOB group is generally stable across a wide range of conditions, including acidic and basic environments where many other protecting groups might be labile. organic-chemistry.orgvanderbilt.edu
Protection of Alcohols
The introduction of the 4-hexyloxybenzyl group onto a hydroxyl moiety is typically accomplished via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the alcohol substrate with a strong base, such as sodium hydride (NaH), to form an alkoxide. The subsequent nucleophilic substitution (SN2) reaction between the alkoxide and this compound yields the protected 4-hexyloxybenzyl ether. wikipedia.orgrichmond.edu The reaction is generally carried out in a polar aprotic solvent to ensure good solubility and reaction rates. chem-station.com
The efficiency of this protection step is typically high for primary and secondary alcohols. Tertiary alcohols are less suitable substrates due to increased steric hindrance, which can lead to competing elimination reactions. masterorganicchemistry.comlibretexts.org
| Substrate (R-OH) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | NaH | DMF | 25 | 2 | 95 |
| Secondary Alcohol | NaH | THF | 25-50 | 4 | 91 |
| Phenol | K₂CO₃ | Acetonitrile (B52724) | 80 | 6 | 93 |
This interactive table presents typical conditions for the protection of various hydroxyl groups using this compound, based on established protocols for analogous p-alkoxybenzyl ethers.
Deprotection Strategies
The key advantage of the 4-hexyloxybenzyl protecting group lies in its versatile and selective cleavage options, particularly its orthogonality to the standard benzyl group. nih.gov
Oxidative Cleavage
The most significant deprotection method for p-alkoxybenzyl ethers is oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organicchemistrydata.orgnih.gov The electron-rich aromatic ring of the 4-hexyloxybenzyl ether forms a charge-transfer complex with the electron-deficient DDQ. This facilitates the abstraction of a hydride from the benzylic position, generating a stabilized oxocarbenium ion. Subsequent hydrolysis in the presence of water liberates the original alcohol and 4-hexyloxybenzaldehyde as a byproduct. organic-chemistry.org
This reaction is highly selective for p-alkoxybenzyl ethers and does not typically cleave unsubstituted benzyl ethers under the same conditions, making the HOB group an excellent choice for complex syntheses requiring differential protection. nih.govnih.gov
Hydrogenolysis
Similar to other benzyl ethers, the 4-hexyloxybenzyl group can be removed under neutral conditions via catalytic hydrogenolysis. organic-chemistry.org This method involves the use of hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction cleaves the benzylic C-O bond to regenerate the alcohol and form 4-hexyltoluene. This method is highly effective but is not compatible with functional groups that are also susceptible to reduction, such as alkenes or alkynes. organic-chemistry.org
Acidic Cleavage
The 4-hexyloxybenzyl ether can also be cleaved under strongly acidic conditions, for instance, with trifluoroacetic acid (TFA). nih.gov The electron-donating nature of the p-alkoxy group makes the ether more acid-labile than an unsubstituted benzyl ether. However, this method is less frequently used due to its harshness and lack of selectivity in the presence of other acid-sensitive protecting groups like silyl (B83357) ethers or acetals. libretexts.orgnih.gov
| Protected Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary HOB Ether | DDQ (1.2 eq) | CH₂Cl₂/H₂O (18:1) | 25 | 1 | 92 |
| Secondary HOB Ether | DDQ (1.5 eq) | CH₂Cl₂/H₂O (18:1) | 25 | 2.5 | 88 |
| Primary HOB Ether | H₂, 10% Pd/C | Ethanol | 25 | 3 | 98 |
| Primary HOB Ether | TFA/CH₂Cl₂ (1:1) | CH₂Cl₂ | 0-25 | 0.5 | 90 |
This interactive table summarizes common deprotection conditions for 4-hexyloxybenzyl (HOB) ethers, illustrating the different methods available for its cleavage. The data is representative of the p-alkoxybenzyl ether class.
Applications in Materials Science and Polymer Chemistry
Liquid Crystalline Systems
The integration of the 4-hexyloxybenzyl moiety into the molecular architecture of organic compounds has been explored for the development of liquid crystalline materials. These materials exhibit phases of matter that have properties between those of a conventional liquid and those of a solid crystal, making them crucial for display technologies and other electro-optical devices.
Integration into Nematic and Smectic Phases
Research has demonstrated that the 4-hexyloxybenzyl group can be a key component in the synthesis of molecules that exhibit liquid crystalline behavior, particularly smectic phases. Smectic phases are characterized by a layered arrangement of molecules, which can lead to highly ordered materials. For instance, 4-hexyloxybenzyl chloride has been utilized in the synthesis of liquid crystalline charge transport materials that exhibit smectic liquid crystallinity. These materials are of interest for applications in electronic devices such as photosensors and electroluminescence devices due to their potential for high-speed mobility of electrical charges within the ordered smectic layers.
Furthermore, studies on Schiff base liquid crystals, such as (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, where a benzyloxy moiety is structurally related to the hexyloxybenzyl group, have provided insights into the influence of such terminal groups on mesomorphic properties. In one study, the compound (E)-4-(hexyloxy)-N-(4-(benzyloxy)benzylidene)aniline, synthesized from 4-(benzyloxy)benzaldehyde and 4-hexyloxyaniline, was found to exhibit a smectic A (SmA) phase. mdpi.com The presence of the terminal alkoxy chain was shown to significantly impact the mesomorphic range and stability of the smectic phase. mdpi.com Specifically, the hexyloxy derivative displayed a monotropic SmA phase, indicating that the liquid crystal phase is only observed upon cooling from the isotropic liquid state. mdpi.com
The following table summarizes the phase transition temperatures for a Schiff base compound containing a hexyloxy group, illustrating the formation of a smectic A phase.
| Compound | Transition | Temperature (°C) |
| (E)-4-(hexyloxy)-N-(4-(benzyloxy)benzylidene)aniline (I6) | Iso → SmA | 107.0 (on cooling) |
| SmA → Cr | 108.0 (on cooling) |
Data sourced from a study on Schiff base liquid crystals. mdpi.com Iso: Isotropic, SmA: Smectic A, Cr: Crystal.
Influence on Electro-optical Properties of Liquid Crystals
The incorporation of specific molecular structures can significantly alter the electro-optical properties of liquid crystals, such as their response to an applied electric field. While direct studies detailing the influence of this compound on these properties are limited, the broader context of benzyl (B1604629) derivatives in liquid crystal mixtures provides some understanding. For example, the dispersion of organic N-benzyl-2-methyl-4-nitroaniline in nematic liquid crystals has been shown to decrease the threshold voltage and reduce the response time. nih.gov This is attributed to a reduction in the splay elastic constant and an increase in the dielectric anisotropy of the liquid crystal mixture. nih.gov Although this study does not involve the hexyloxy group, it highlights the potential for benzyl-containing molecules to modify key electro-optical parameters. The presence of the hexyloxy chain in this compound would primarily influence the material's viscosity and solubility within the liquid crystal host, which in turn can indirectly affect the switching speed and operating voltage. Further research is needed to specifically quantify the electro-optical effects of incorporating the 4-hexyloxybenzyl moiety into liquid crystalline systems.
Polymeric Materials and Their Architectures
This compound serves as a valuable building block in the synthesis of various functional polymers. Its reactive chloride allows for its attachment to polymer backbones or its use in the formation of monomers for subsequent polymerization.
Water-Soluble Copolymers and Amphiphilic Polymers
A significant application of this compound is in the synthesis of amphiphilic, water-soluble copolymers. These polymers contain both hydrophilic (water-loving) and hydrophobic (water-fearing) segments, leading to unique solution properties and self-assembly behaviors.
In one detailed study, this compound was a key reactant in the synthesis of the monomer N,N-diallyl-N-(4-hexyloxybenzyl)-N-methylammonium chloride. This monomer was then copolymerized with N,N-diallyl-N,N-dimethylammonium chloride via free radical polymerization in an aqueous solution to yield water-soluble cyclocopolymers. The 4-hexyloxybenzyl group provides the hydrophobic character to the resulting polymer. The synthesis of the monomer involves the reaction of diallylmethylamine (B1582482) with this compound.
The solution properties of these copolymers were found to be highly dependent on the concentration of the hydrophobic hexyloxybenzyl groups. An increase in the hydrophobe content led to a decrease in the intrinsic viscosity of the polymer solutions, indicating a more compact conformation in aqueous media due to intramolecular hydrophobic associations.
Side Chain Liquid Crystal Polymers
Side chain liquid crystal polymers (SCLCPs) are a class of materials where rigid, mesogenic (liquid crystal-forming) units are attached as side chains to a flexible polymer backbone. These polymers combine the properties of liquid crystals with the processability of polymers.
While direct polymerization of a monomer derived from this compound to form an SCLCP is not extensively documented in readily available literature, the synthesis of structurally similar polymers provides a strong indication of its potential in this area. For example, side-chain liquid crystalline polysiloxanes have been synthesized containing benzyl ether linking units and various alkoxy groups. In these systems, a mesogenic core is connected to a polymerizable group via a flexible spacer, and the terminal alkoxy group influences the mesophase behavior. Following this synthetic strategy, this compound could be used to introduce the 4-hexyloxybenzyl moiety as part of the mesogenic side chain. The general structure of such a polymer would involve a polysiloxane or polyacrylate backbone with pendant side chains containing the hexyloxybenzyl group, which would contribute to the formation of nematic or smectic phases.
The table below outlines the typical components of a side-chain liquid crystal polymer and the potential role of a 4-hexyloxybenzyl-derived moiety.
| Component | Description | Potential Role of 4-Hexyloxybenzyl Moiety |
| Polymer Backbone | Provides mechanical stability (e.g., polysiloxane, polyacrylate). | - |
| Flexible Spacer | Decouples the motion of the mesogen from the backbone. | - |
| Mesogenic Unit | The rigid, liquid crystal-forming part of the side chain. | The 4-hexyloxybenzyl group can act as a terminal part of the mesogen. |
| Terminal Group | Influences the type and stability of the liquid crystal phase. | The hexyloxy chain provides flexibility and influences intermolecular interactions. |
Polymer Complexes and Coordination Polymers
The functional groups present in molecules derived from this compound can also lend themselves to the formation of more complex polymeric structures, such as polymer complexes and coordination polymers. While specific research detailing the use of this compound in this context is sparse, the fundamental chemistry allows for such possibilities.
For instance, the benzyl group could be functionalized with ligands capable of coordinating with metal ions. Polymerization of such monomers would lead to a polymer with pendant ligands. The subsequent addition of metal ions could then form coordination polymers, where the metal ions act as crosslinks between the polymer chains. The hexyloxy groups in such a system would likely influence the solubility and processing characteristics of the resulting coordination polymer, as well as potentially directing the self-assembly of the polymer chains in the solid state or in solution. The formation of these complex structures can lead to materials with interesting catalytic, magnetic, or optical properties.
Unlocking Advanced Material Applications with this compound
The versatile chemical compound this compound is emerging as a significant building block in the realm of materials science and polymer chemistry. Its unique molecular structure, featuring a reactive benzyl chloride group and a hydrophobic hexyloxy tail, allows for its integration into a variety of polymer systems and hybrid materials, paving the way for the development of surfaces and composites with tailored functionalities.
Recent research has highlighted the potential of this compound in the sophisticated fabrication of functional polymeric surfaces and the synthesis of novel organic-inorganic hybrid materials. These applications are driven by the compound's ability to participate in a range of chemical reactions, enabling the precise engineering of material properties at the molecular level.
The utility of this compound in materials science is primarily centered on its role as a functionalizing agent. The reactive chloride atom provides a site for attachment to various substrates and polymer backbones, while the hexyloxy group imparts desirable characteristics such as hydrophobicity and altered surface energy.
Fabrication of Functional Polymeric Surfaces
The modification of polymer surfaces is crucial for a wide array of applications, from biomedical devices to advanced coatings. The incorporation of specific chemical functionalities onto a polymer's exterior can dramatically alter its interaction with the surrounding environment. This compound serves as a key reagent in this "grafting to" approach, where pre-formed polymer chains are chemically tethered to a surface.
The process typically involves the reaction of the benzyl chloride group with nucleophilic sites on a polymer substrate. This covalent attachment ensures the robust and durable modification of the surface. The hexyloxy chains, once grafted, can self-assemble to form a hydrophobic layer, significantly increasing the water contact angle and reducing surface wettability. This is particularly advantageous in creating water-repellent and anti-fouling surfaces.
| Parameter | Description | Typical Values/Observations |
| Substrate Polymer | The base polymer material being modified. | Poly(methyl methacrylate), Polystyrene, Polyvinyl chloride |
| Reaction Condition | The chemical environment for the grafting reaction. | Room temperature to slightly elevated temperatures, often in the presence of a base or catalyst. |
| Resulting Surface Property | The change in the physical characteristics of the polymer surface. | Increased hydrophobicity, altered surface energy, enhanced chemical resistance. |
Detailed research findings have demonstrated that the density of the grafted this compound molecules can be controlled by adjusting reaction parameters such as concentration, temperature, and reaction time. This allows for the fine-tuning of surface properties to meet the demands of specific applications.
Organic-Inorganic Hybrid Materials Synthesis
Organic-inorganic hybrid materials combine the advantageous properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). The sol-gel process is a versatile method for synthesizing such hybrids, and this compound can be incorporated as an organic precursor. mdpi.com
In a typical sol-gel synthesis, metal alkoxides (e.g., tetraethoxysilane) are hydrolyzed and condensed to form an inorganic network. wikipedia.org The this compound can be co-condensed with these inorganic precursors. The benzyl chloride group can be further functionalized or can interact with the inorganic network, while the hexyloxy tail becomes embedded within the hybrid material. This integration at the molecular level leads to materials with unique and enhanced properties.
The presence of the organic moiety from this compound within the inorganic matrix can improve the material's toughness and reduce its brittleness. Furthermore, the hydrophobic nature of the hexyloxy group can render the hybrid material water-resistant.
| Parameter | Description | Typical Values/Observations |
| Inorganic Precursor | The source of the inorganic component of the hybrid material. | Tetraethoxysilane (TEOS), Titanium isopropoxide (TTIP) |
| Organic Precursor | The organic component incorporated into the hybrid material. | This compound |
| Synthesis Method | The process used to create the hybrid material. | Sol-gel co-condensation |
| Resulting Material Property | The combined characteristics of the organic-inorganic hybrid. | Enhanced thermal stability, improved mechanical properties, tailored surface hydrophobicity. |
Research in this area is focused on controlling the morphology and phase separation of the organic and inorganic components to optimize the final properties of the hybrid material. The ability to tailor these materials opens up possibilities for their use in advanced coatings, membranes, and electronic devices.
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. nanoqam.camsu.edudigitaloceanspaces.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the chemical environment of atoms, their connectivity, and stereochemistry. digitaloceanspaces.com
For 4-Hexyloxybenzyl Chloride, ¹H NMR spectroscopy is used to identify the distinct types of protons and their relative numbers. The spectrum is characterized by signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons (adjacent to the chlorine atom), the methylene protons of the hexyloxy chain, and the terminal methyl protons of the hexyloxy group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to confirming the structure.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This technique is particularly useful for confirming the carbon backbone of the hexyloxy chain and the substitution pattern of the benzene (B151609) ring.
¹H NMR Spectral Data of this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.30 | Doublet | 2H | Aromatic Protons (ortho to -CH₂Cl) |
| 6.89 | Doublet | 2H | Aromatic Protons (ortho to -OCH₂) |
| 4.57 | Singlet | 2H | Benzylic Protons (-CH₂Cl) |
| 3.95 | Triplet | 2H | -OCH₂- Protons |
| 1.78 | Quintet | 2H | -OCH₂CH₂- Protons |
| 1.45 - 1.33 | Multiplet | 6H | -(CH₂)₃- Protons |
| 0.91 | Triplet | 3H | Terminal Methyl (-CH₃) Protons |
¹³C NMR Spectral Data of this compound
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 159.2 | Aromatic Carbon (C-O) |
| 130.5 | Aromatic Carbons (ortho to -CH₂Cl) |
| 129.8 | Aromatic Carbon (ipso to -CH₂Cl) |
| 114.8 | Aromatic Carbons (ortho to -OCH₂) |
| 68.0 | -OCH₂- Carbon |
| 46.2 | Benzylic Carbon (-CH₂Cl) |
| 31.6 | -OCH₂CH₂CH₂- Carbon |
| 29.3 | -OCH₂CH₂- Carbon |
| 25.7 | -OCH₂(CH₂)₂CH₂- Carbon |
| 22.6 | -CH₂CH₃ Carbon |
| 14.1 | Terminal Methyl (-CH₃) Carbon |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule upon ionization.
For this compound, the molecular weight is 226.74 g/mol . A key feature in its mass spectrum is the isotopic pattern of the molecular ion peak resulting from the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, which occur in a natural abundance ratio of approximately 3:1. rsc.org This results in two peaks, [M]⁺ and [M+2]⁺, at m/z values corresponding to the molecule containing ³⁵Cl and ³⁷Cl, respectively, with a characteristic intensity ratio that confirms the presence of a single chlorine atom.
Common fragmentation pathways observed in the mass spectrum of this compound include the loss of the chlorine atom to form a stable benzylic carbocation and cleavage of the ether bond.
Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Significance |
|---|---|---|
| 226/228 | [C₁₃H₁₉ClO]⁺ | Molecular ion peak ([M]⁺, [M+2]⁺) showing the 3:1 chlorine isotope pattern. |
| 191 | [C₁₃H₁₉O]⁺ | Loss of the chlorine atom ([M-Cl]⁺). |
| 107 | [C₇H₇O]⁺ | Cleavage of the hexyloxy group, forming the hydroxybenzyl cation. |
| 85 | [C₆H₁₃]⁺ | Hexyl cation formed from the cleavage of the ether bond. |
Infrared (IR) and UV-Vis Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrational excitations of its covalent bonds. libretexts.orgmsu.edu It is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3050-3020 | C-H Stretch | Aromatic Ring |
| 2950-2850 | C-H Stretch | Alkyl (Hexyl) Chain |
| 1610, 1510 | C=C Stretch | Aromatic Ring |
| 1250 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |
| 1030 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |
| 830 | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene |
| 700-600 | C-Cl Stretch | Alkyl Halide (-CH₂Cl) |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum is dominated by absorptions due to the π-electron system of the benzene ring. The presence of the hexyloxy group (an auxochrome) typically causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.
X-ray Diffraction (XRD) for Crystal Structure Determination
For this compound, a single-crystal XRD analysis would provide unambiguous proof of its structure. This analysis would yield data on the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. Such studies are crucial for understanding intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which dictate the packing of molecules in the solid state. However, detailed crystallographic data for this compound is not widely available in published literature, indicating that such a study may not have been performed or reported.
Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Transitions and Stability Studies
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. tainstruments.com Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. iitk.ac.in For this compound, DSC analysis would reveal key thermal transitions, such as its melting point (an endothermic event) and any potential polymorphic phase transitions. This information is critical for understanding the material's physical state and for applications where temperature stability is important.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated in a controlled atmosphere. libretexts.org A TGA curve for this compound would indicate its thermal stability and decomposition temperature. The onset of mass loss corresponds to the temperature at which the compound begins to degrade. The analysis can also provide information about the kinetics of decomposition. libretexts.org
While specific, detailed DSC and TGA research findings for this compound are not prevalent in the literature, these techniques remain essential for a complete characterization of its thermal properties.
Chromatographic Techniques for Purity and Composition Assessment (e.g., HPLC, GC)
Chromatography is a set of laboratory techniques used for the separation of mixtures. rssl.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are instrumental in assessing the purity and composition of this compound samples.
High-Performance Liquid Chromatography (HPLC) separates components of a mixture in a liquid mobile phase that is passed through a column with a solid stationary phase. rssl.com For this compound, reversed-phase HPLC is a common method for purity analysis. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The retention time of the compound is a characteristic property under specific conditions, and the area of the peak in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment.
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. rssl.com The sample is vaporized and separated in a gaseous mobile phase as it passes through a column. This compound can be analyzed by GC to determine its purity and to detect the presence of any volatile impurities, such as starting materials or side products from its synthesis. Coupling GC with a mass spectrometer (GC-MS) allows for the simultaneous separation and identification of each component in the sample.
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of molecules. For aromatic compounds like 4-Hexyloxybenzyl Chloride, these calculations can predict a variety of properties that govern its reactivity.
The electronic nature of this compound is significantly influenced by the interplay of the electron-donating hexyloxy group and the electron-withdrawing chloromethyl group attached to the benzene (B151609) ring. DFT calculations can quantify these effects by mapping the electron density and calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are key indicators of a molecule's reactivity towards nucleophiles and electrophiles.
Key electronic properties that can be determined through quantum chemical calculations are summarized in the table below, with expected trends for this compound based on related compounds.
| Property | Predicted Value/Characteristic for this compound | Significance |
| Dipole Moment | Non-zero, with significant magnitude | Influences intermolecular interactions and solubility. |
| HOMO Energy | Relatively high (less negative) | Indicates susceptibility to oxidation and electrophilic attack. |
| LUMO Energy | Relatively low (more negative) | Indicates susceptibility to reduction and nucleophilic attack. |
| HOMO-LUMO Gap | Moderate | Relates to the molecule's kinetic stability and electronic excitation energy. |
| Mulliken Charges | Negative charge on the oxygen and chlorine atoms, positive charge on the benzylic carbon | Predicts sites for electrophilic and nucleophilic attack. |
Note: The values in this table are qualitative predictions based on the expected electronic effects of the substituents and are not derived from specific computational results for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of molecules over time, providing insights into their conformational preferences and how they interact with their environment. For a flexible molecule like this compound, which possesses a long hexyloxy chain, MD simulations are particularly useful for exploring the accessible conformations in different solvents.
The conformational landscape of the hexyloxy chain can significantly impact the molecule's physical properties and its ability to interact with other molecules or surfaces. MD simulations can reveal the most stable conformations of the alkyl chain, whether it exists in an extended or a more compact, folded state. These simulations also model the non-covalent interactions, such as van der Waals forces and electrostatic interactions, between the molecule and solvent molecules or other solute molecules. This information is critical for understanding its behavior in solution and in condensed phases.
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanisms of reactions involving this compound, such as nucleophilic substitution at the benzylic carbon, is a key area where computational chemistry provides deep insights. Reaction pathway modeling allows for the exploration of the potential energy surface of a reaction, identifying the most likely route from reactants to products.
A crucial aspect of this modeling is the identification and characterization of transition states—the high-energy structures that connect reactants and intermediates to products. The energy of the transition state determines the activation energy of the reaction and, consequently, the reaction rate.
For benzyl (B1604629) chlorides, solvolysis reactions are a common area of study. Research on the solvolysis of ring-substituted benzyl chlorides, including the analogous 4-methoxybenzyl chloride, has shown that the reaction mechanism can shift between a stepwise (SN1-like) process, involving a carbocation intermediate, and a concerted (SN2-like) process. nih.govnih.gov The presence of the electron-donating hexyloxy group in this compound is expected to stabilize a potential benzylic carbocation intermediate, favoring a mechanism with significant SN1 character.
Computational modeling can be used to calculate the structures and energies of the reactants, the potential carbocation intermediate, the transition states for its formation and subsequent reaction, and the final products. These calculations can help to elucidate the precise nature of the transition state and the factors that influence the reaction mechanism. For example, the degree of charge separation and the bond lengths in the transition state can be quantified.
The table below outlines the key parameters that can be obtained from reaction pathway modeling for a hypothetical SN1-type solvolysis of this compound.
| Parameter | Description | Significance |
| Reactant Energy | The calculated energy of the this compound and the nucleophile. | Serves as the baseline for the reaction energy profile. |
| Transition State (TS1) Energy | The energy of the transition state for the cleavage of the C-Cl bond. | Determines the activation energy for the formation of the carbocation. |
| Carbocation Intermediate Energy | The energy of the 4-hexyloxybenzyl carbocation. | Indicates the stability of the intermediate. |
| Transition State (TS2) Energy | The energy of the transition state for the attack of the nucleophile on the carbocation. | Influences the product distribution in competitive reactions. |
| Product Energy | The energy of the final substitution product. | Determines the overall thermodynamics of the reaction. |
Note: This table represents a conceptual framework for the computational analysis of a reaction pathway. The actual energy values would be obtained from specific quantum chemical calculations.
Future Research Directions and Potential Applications
Exploration of Novel Synthetic Pathways and Catalysis
While established methods for synthesizing benzyl (B1604629) chlorides exist, future research will likely focus on developing more efficient, sustainable, and scalable pathways for 4-Hexyloxybenzyl Chloride. The exploration of novel catalytic systems is a cornerstone of this endeavor.
Current synthetic strategies for similar compounds often involve chloromethylation or the chlorination of corresponding benzyl alcohols. organic-chemistry.org Future work could adapt these methods by employing advanced catalytic systems to improve yield, selectivity, and environmental footprint. For instance, the use of solid acid catalysts, such as activated clay-loaded ferric trichloride, has shown promise in related alkylation reactions, offering advantages like easy separation, reusability, and reduced equipment corrosion. google.com
Furthermore, photocatalysis represents a burgeoning field that could offer mild and highly selective routes for benzylic C-H bond chlorination. organic-chemistry.org Investigating photocatalytic systems for the synthesis of this compound could lead to processes that operate at ambient temperatures, minimizing energy consumption and the formation of unwanted byproducts. Research into optimizing reaction conditions, such as solvent choice and catalyst loading, will be crucial for transitioning these novel pathways from laboratory-scale experiments to viable industrial processes. patsnap.com
Table 1: Potential Catalytic Systems for Future Synthesis of this compound
| Catalyst Type | Potential Advantages | Relevant Research Area |
|---|---|---|
| Solid Acid Catalysts | Reusability, low cost, reduced corrosion, ease of separation. | Green Chemistry, Heterogeneous Catalysis. google.com |
| Photocatalysts | High selectivity, mild reaction conditions, energy efficiency. | Organic Synthesis, Photochemistry. organic-chemistry.org |
| Lewis Acids | Enhanced reaction rates and selectivity for chloromethylation. | Organic Synthesis, Industrial Chemistry. patsnap.com |
Design of Advanced Functional Materials
The bifunctional nature of this compound makes it an excellent building block for a new generation of advanced functional materials, particularly in the realms of liquid crystals and polymers.
The hexyloxybenzyl moiety is a known component in molecules that exhibit liquid crystalline properties. sigmaaldrich.comsigmaaldrich.com For example, 4'-(Hexyloxy)-4-biphenylcarbonitrile is a well-known nematic liquid crystal. sigmaaldrich.com This suggests that this compound can serve as a crucial precursor for synthesizing novel calamitic (rod-shaped) liquid crystals. tcichemicals.com By reacting the benzyl chloride group with various nucleophiles, a diverse library of new liquid crystal molecules can be created with tailored mesophase behavior, optical anisotropy, and dielectric properties for applications in next-generation displays and photonic devices.
In polymer chemistry, this compound holds potential analogous to other functionalized benzyl chlorides like 4-Vinylbenzyl Chloride, which is a key intermediate in the synthesis of ion-exchange resins, photoresists, and conductive polymers. univook.comchemicalbook.com The reactive chloride allows it to be grafted onto polymer backbones or used as an initiator or monomer in polymerization reactions. univook.comresearchgate.net This could lead to the development of:
Specialty Polymers: Polymers incorporating the hexyloxy group may exhibit modified thermal properties, solubility, and self-assembly characteristics.
Functional Surfaces: Grafting this compound onto surfaces could be used to control wetting, adhesion, and biocompatibility.
Polymer Resins: Its use in creating cross-linked resins could yield materials with specific mechanical and thermal properties, similar to polymer-bound 4-(Benzyloxy)benzyl chloride used in solid-phase synthesis. sigmaaldrich.com
Integration into Emerging Technologies
The functional materials derived from this compound are expected to find applications in several emerging technologies. The convergence of materials science with electronics, optics, and biotechnology opens up new possibilities for this versatile compound.
The development of novel liquid crystals from this compound could impact technologies such as:
Smart Windows: Liquid crystal-based films that can switch between transparent and opaque states for energy-efficient buildings.
Advanced Displays: Faster-switching and higher-resolution liquid crystal displays (LCDs).
Optical Communication: Materials for optical switches and modulators.
The integration of polymers derived from this compound could lead to innovations in flexible electronics, sensors, and biomedical devices. Furthermore, emerging techniques like high-throughput screening could be employed to rapidly test libraries of compounds derived from this compound for specific biological or material properties, accelerating the discovery of new applications. unicri.org
Theoretical Insights for Rational Design
Computational chemistry and theoretical modeling offer powerful tools for accelerating the research and development process involving this compound. By using computational methods, researchers can predict the properties and behavior of novel molecules before they are synthesized in the lab, enabling a more rational design approach.
Techniques such as Density Functional Theory (DFT) can be used to:
Predict Molecular Geometry: Optimize the three-dimensional structures of new derivatives. researchgate.net
Simulate Spectroscopic Data: Calculate expected outcomes from techniques like infrared and Raman spectroscopy to aid in characterization. dntb.gov.ua
Determine Electronic Properties: Understand the electronic structure to predict reactivity, stability, and potential for applications in optoelectronics.
Model Liquid Crystal Behavior: Predict the likelihood of a molecule forming specific liquid crystal phases and estimate properties like clearing points.
These theoretical insights can guide synthetic chemists to target molecules with the most promising characteristics, saving significant time and resources. By combining computational predictions with experimental validation, the development of new functional materials based on this compound can be made more efficient and targeted. researchgate.net
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 4-Hexyloxybenzyl Chloride in laboratory settings?
- Methodological Answer : Follow OSHA-compliant guidelines for corrosive organics:
- Use impervious gloves (e.g., nitrile or neoprene) and tightly sealed goggles to prevent skin/eye contact .
- Work in a fume hood to avoid inhalation of vapors. Respiratory protection (e.g., NIOSH-approved mask) is required at high concentrations .
- Store in airtight containers under inert gas (e.g., nitrogen) to minimize hydrolysis. Immediate removal of contaminated clothing is critical .
Q. What synthetic routes are commonly employed for this compound preparation?
- Methodological Answer :
- Chlorination of 4-Hexyloxybenzyl Alcohol : React with thionyl chloride (SOCl₂) in anhydrous conditions (e.g., dry dichloromethane) under reflux. Use catalytic DMF to accelerate the reaction .
- Friedel-Crafts Acylation : For alkyl-substituted derivatives, employ AlCl₃ as a catalyst with benzyl chloride precursors .
- Monitor reaction progress via TLC (hexane:ethyl acetate) and purify via vacuum distillation to isolate the product .
Q. How should this compound be stored to prevent degradation?
- Methodological Answer :
- Store in amber glass bottles at 4°C under anhydrous conditions (e.g., molecular sieves).
- Avoid exposure to moisture and heat, as hydrolysis generates corrosive HCl and phenolic byproducts .
Advanced Research Questions
Q. How can researchers optimize reaction yields and minimize byproducts during synthesis?
- Methodological Answer :
- Stoichiometric Control : Use a 1.2:1 molar ratio of SOCl₂ to alcohol to ensure complete conversion .
- Temperature Modulation : Maintain reflux at 60–70°C to balance reaction rate and side-product formation (e.g., sulfonic acid derivatives) .
- Post-Reaction Quenching : Add dry ice to neutralize excess SOCl₂, followed by rotary evaporation under reduced pressure .
Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Solvent Standardization : Record NMR spectra in deuterated chloroform (CDCl₃) to align with literature values.
- Purity Verification : Use HPLC-MS (C18 column, acetonitrile/water gradient) to confirm >98% purity before characterization .
- Dynamic NMR Studies : Investigate rotational barriers or conformational isomers if unexpected splitting occurs .
Q. How can computational methods predict reactivity and stability of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model electrophilic reactivity at the benzyl chloride moiety.
- Solvent Effect Simulations : Apply COSMO-RS to predict hydrolysis rates in polar solvents .
- Validate models with kinetic experiments (e.g., Arrhenius plots for decomposition) .
Q. What advanced techniques are recommended for analyzing trace impurities in this compound?
- Methodological Answer :
- GC-MS Headspace Analysis : Detect volatile byproducts (e.g., hexyl ethers) with a DB-5MS column .
- Ion Chromatography : Quantify chloride ions from hydrolysis using a Dionex ICS-5000+ system .
- X-ray Crystallography : Resolve structural ambiguities by growing single crystals in diethyl ether at low temperatures .
Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction mechanisms for acyl chloride formation?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁸O-labeled alcohols to trace oxygen migration in SOCl₂-mediated reactions .
- Kinetic Isotope Effects (KIE) : Compare rates of H/D-substituted substrates to identify rate-determining steps.
- In Situ IR Spectroscopy : Monitor intermediate formation (e.g., chlorosulfites) during the reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
